molecular formula C20H20O10 B009417 5,7-Dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxy-4H-chromen-4-one CAS No. 100363-94-8

5,7-Dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxy-4H-chromen-4-one

Cat. No.: B009417
CAS No.: 100363-94-8
M. Wt: 420.4 g/mol
InChI Key: GABPPIKPVIRAPL-UHFFFAOYSA-N
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Description

5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone is a flavonoid compound known for its unique chemical structure and potential biological activities. It is characterized by the presence of multiple hydroxyl and methoxy groups attached to its flavone backbone, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroxybenzaldehydes and methoxybenzaldehydes.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the flavone core structure.

    Hydroxylation and Methoxylation: The flavone core is then subjected to hydroxylation and methoxylation reactions using reagents like hydrogen peroxide and dimethyl sulfate, respectively, to introduce the hydroxyl and methoxy groups at specific positions on the flavone ring.

    Purification: The final product is purified using techniques such as column chromatography to obtain pure 5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone.

Industrial Production Methods

Industrial production of 5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing automated systems for reaction monitoring and product purification.

Chemical Reactions Analysis

Types of Reactions

5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, such as dihydroflavones.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild acidic or basic conditions.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Dihydroflavones, partially reduced flavones.

    Substitution: Alkylated, acylated, or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex flavonoids and as a model compound for studying flavonoid chemistry.

    Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals, which may have implications in reducing oxidative stress.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and neuroprotective effects. It has shown promise in inhibiting the activity of certain enzymes and signaling pathways involved in disease progression.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals, as well as in cosmetic formulations for its potential skin-protective effects.

Mechanism of Action

The mechanism of action of 5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby reducing oxidative damage to cells and tissues.

    Enzyme Inhibition: It can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

    Signal Transduction Modulation: The compound may modulate signaling pathways like the NF-κB pathway, which plays a role in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • 5,7,3’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone
  • 5-Hydroxy-3’,4’,7-trimethoxyflavone
  • 5,7,4’-Trihydroxy-8-methoxyflavanone

Uniqueness

5,7,2’-Trihydroxy-3,6,8,4’,5’-pentamethoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

100363-94-8

Molecular Formula

C20H20O10

Molecular Weight

420.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxychromen-4-one

InChI

InChI=1S/C20H20O10/c1-25-10-6-8(9(21)7-11(10)26-2)16-19(28-4)14(23)12-13(22)18(27-3)15(24)20(29-5)17(12)30-16/h6-7,21-22,24H,1-5H3

InChI Key

GABPPIKPVIRAPL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O)OC

100363-94-8

Synonyms

5,7,2'-TPMF
5,7,2'-trihydroxy-3,6,8,4',5'-pentamethoxyflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxy-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
5,7-Dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxy-4H-chromen-4-one
Reactant of Route 3
5,7-Dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxy-4H-chromen-4-one
Reactant of Route 4
5,7-Dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxy-4H-chromen-4-one
Reactant of Route 5
5,7-Dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxy-4H-chromen-4-one
Reactant of Route 6
5,7-Dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxy-4H-chromen-4-one

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